molecular formula C21H26N2O6S B2920820 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 922076-98-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2920820
CAS RN: 922076-98-0
M. Wt: 434.51
InChI Key: IKHLXJUYPLAYHM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and other identifiers like InChI and SMILES strings. These identifiers provide a standard way to encode the compound’s structure .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products that are formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

Carbonic Anhydrase Inhibition

The synthesis and application of [1,4]oxazepine-based sulfonamides have been explored for their potent inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. The unique structure of these compounds, facilitated by the primary sulfonamide group, allows for efficient enzyme inhibition, serving as a zinc-binding group in the enzyme's active site. This mechanism is crucial for developing inhibitors against various diseases where carbonic anhydrases play a significant role (Sapegin et al., 2018).

Novel Synthetic Pathways

Research has demonstrated innovative synthetic pathways to create [1,4]oxazepine derivatives, offering new methodologies for constructing complex organic structures. For instance, the reaction between chloro-nitrobenzenesulfonamide and bis-electrophilic phenols under specific conditions leads to the formation of novel [1,4]oxazepine-based sulfonamides. These methods expand the toolbox of organic synthesis, enabling the creation of compounds with potential medicinal applications (Kolluri et al., 2018).

Antimicrobial Activity

The incorporation of [1,4]oxazepine and sulfonamide moieties into new compounds has been shown to exhibit significant antimicrobial activities. These activities include both antibacterial and antifungal properties, highlighting the potential of such compounds in developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides valuable insights into designing more effective and targeted therapies against microbial infections (Hassan, 2013).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with a cellular process .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-11-14(7-9-17(16)29-13-21(2,3)20(23)24)22-30(25,26)15-8-10-18(27-4)19(12-15)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLXJUYPLAYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide

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